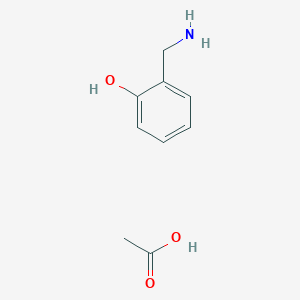
2-(Aminomethyl)phenol acetic acid salt
Overview
Description
2-(Aminomethyl)phenol acetic acid salt (AMPAC) is a white, crystalline compound with a molecular weight of 183.17 g/mol. It is an organic compound containing an amine group and a carboxylic acid group. The amine group is linked to a phenol ring, and the carboxylic acid group is linked to an acetic acid group. AMPAC is a versatile compound with a wide range of applications in organic synthesis, biochemistry, and pharmaceuticals.
Scientific Research Applications
1. Organometallic Chemistry
Triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, which is structurally related to 2-(aminomethyl)phenol acetic acid salt, have been synthesized and characterized. These complexes adopt a polymeric trans-O2SnC3 trigonal bipyramidal configuration and demonstrate interesting structural properties, highlighting their potential in organometallic chemistry (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).
2. Inhibitory Effects on Angiotensin-Converting Enzyme
Phenolic compounds like this compound have been studied for their angiotensin-converting enzyme (ACE) inhibitory effects. Research indicates that the number of hydroxyl groups on the benzene ring plays a crucial role in the activity of such compounds, which could be significant in designing new ACE inhibitors for blood-pressure-lowering drugs (Al Shukor et al., 2013).
3. Magnetic Properties and Aqueous Solution Characterization
Copper(II) complexes with ligands structurally similar to this compound show intriguing magnetic properties and behavior in aqueous solutions. These complexes exhibit variations in coordination environments and demonstrate significant antiferromagnetic coupling, which could be of interest in the field of magnetic materials and coordination chemistry (Stylianou et al., 2008).
4. Supercritical Water Gasification
Compounds related to this compound have been examined in the context of supercritical water gasification, a process relevant to hydrogen production and organic waste water treatment. This research provides insights into the behavior of complex organic molecules under extreme conditions and their potential applications in energy and environmental technology (Guo et al., 2012).
Mechanism of Action
Safety and Hazards
The compound is classified under the GHS07 category. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell .
Properties
IUPAC Name |
acetic acid;2-(aminomethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.C2H4O2/c8-5-6-3-1-2-4-7(6)9;1-2(3)4/h1-4,9H,5,8H2;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROPMSURBDPOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C(=C1)CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




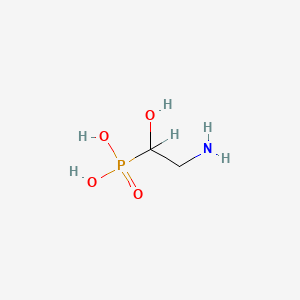

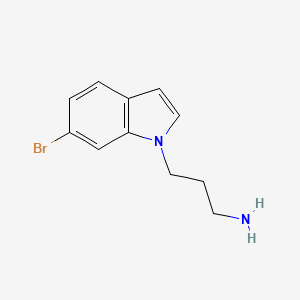

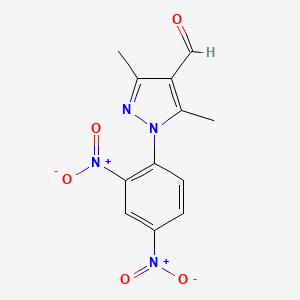

![2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride](/img/structure/B3033743.png)



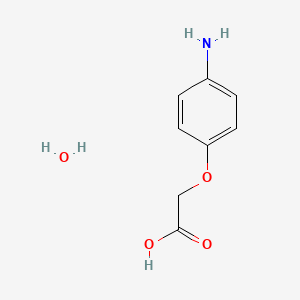
![Benzyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate](/img/structure/B3033750.png)
